molecular formula C5H10O B12375229 2-Methylbutanal-d3

2-Methylbutanal-d3

Cat. No.: B12375229
M. Wt: 89.15 g/mol
InChI Key: BYGQBDHUGHBGMD-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutanal-d3 can be synthesized through the deuteration of 2-Methylbutanal. The process involves the incorporation of deuterium atoms into the molecular structure of 2-Methylbutanal. This can be achieved using deuterated reagents and solvents under controlled reaction conditions .

Industrial Production Methods

The industrial production of this compound typically involves the use of deuterated water (D2O) and other deuterated chemicals. The reaction is carried out in specialized reactors designed to handle isotopic labeling. The product is then purified using standard techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutanal-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols

Major Products

Scientific Research Applications

2-Methylbutanal-d3 is widely used in scientific research, including:

    Chemistry: As a tracer in reaction mechanisms and kinetic studies.

    Biology: In metabolic studies to trace the incorporation and transformation of labeled compounds.

    Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: In the production of flavor and fragrance compounds

Mechanism of Action

The mechanism of action of 2-Methylbutanal-d3 involves its incorporation into biological systems where it can be tracked due to its deuterium label. This allows researchers to study the metabolic pathways and interactions of the compound within the body. The deuterium label provides a distinct signal in mass spectrometry, making it easier to detect and quantify .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study the compound in complex biological systems, providing valuable insights into metabolic processes and drug interactions .

Properties

Molecular Formula

C5H10O

Molecular Weight

89.15 g/mol

IUPAC Name

2-(trideuteriomethyl)butanal

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i2D3

InChI Key

BYGQBDHUGHBGMD-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C=O

Canonical SMILES

CCC(C)C=O

Origin of Product

United States

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